molecular formula C17H17NO4S B6357977 (4S,5S)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol CAS No. 196213-70-4

(4S,5S)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol

Cat. No. B6357977
CAS RN: 196213-70-4
M. Wt: 331.4 g/mol
InChI Key: BOCXPQQPWOKDFW-HOTGVXAUSA-N
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Description

(4S,5S)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol, also known as 4-methylthio-2-phenyl-5-oxazolone, is a compound belonging to the class of organic compounds known as oxazolones. It is a colorless solid that is soluble in organic solvents. It is used in various scientific applications, including synthesis, drug development, and the study of biological processes.

Scientific Research Applications

(4S,5S)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-2-phenyl-5-oxazolone has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and fragrances. It has also been used in the study of biological processes, such as enzyme inhibition and protein-protein interactions. It has been used in the development of novel drugs, in particular, those targeting cancer and other diseases.

Mechanism of Action

The mechanism of action of (4S,5S)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-2-phenyl-5-oxazolone is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It is also believed to have anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
(4S,5S)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-2-phenyl-5-oxazolone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It has also been shown to have anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The use of (4S,5S)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-2-phenyl-5-oxazolone in laboratory experiments has both advantages and limitations. One of the main advantages is its availability, as it can be easily synthesized from commercially available starting materials. Additionally, it is relatively inexpensive and can be stored for extended periods of time without significant degradation. On the other hand, the compound can be toxic and should be handled with caution. Additionally, it may not be suitable for use in certain experiments due to its potential toxicity.

Future Directions

There are a number of potential future directions for research involving (4S,5S)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-2-phenyl-5-oxazolone. One of the most important is the development of more effective drugs based on the compound. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. Additionally, further research is needed to explore the potential applications of the compound in other areas, such as agriculture and food science. Finally, further research is needed to explore the potential of the compound as an inhibitor of other enzymes and proteins.

Synthesis Methods

The synthesis of (4S,5S)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-2-phenyl-5-oxazolone can be achieved through the reaction of 2-methylthiophenol and ethyl acetoacetate in the presence of an acid catalyst. This reaction is known as the Knoevenagel condensation, and it is one of the most important and widely used methods of synthesizing oxazolones. The reaction proceeds as follows:
2-methylthiophenol + ethyl acetoacetate → (4S,5S)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-2-phenyl-5-oxazolone + acetic acid

properties

IUPAC Name

[(4S,5S)-5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-23(20,21)14-9-7-12(8-10-14)16-15(11-19)18-17(22-16)13-5-3-2-4-6-13/h2-10,15-16,19H,11H2,1H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCXPQQPWOKDFW-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2C(N=C(O2)C3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@H]2[C@@H](N=C(O2)C3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,5S)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol

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